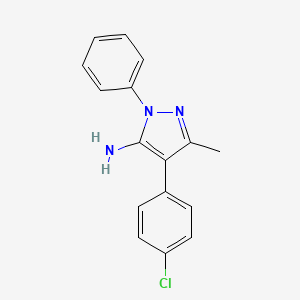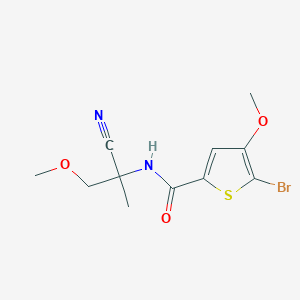
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide is a chemical compound that has been extensively studied due to its potential applications in scientific research. This compound is commonly referred to as BMT-047, and it is a thiophene derivative that has been synthesized using a specific method. BMT-047 has been shown to have a variety of biochemical and physiological effects, and it has been investigated for its potential use in a range of research applications.
Wirkmechanismus
The mechanism of action of BMT-047 involves its ability to inhibit the activity of specific kinases, including Akt and PDK1. These kinases play a critical role in many cellular processes, including cell growth and survival. By inhibiting the activity of these kinases, BMT-047 can disrupt these processes and potentially lead to new therapeutic targets for a range of diseases.
Biochemical and Physiological Effects:
BMT-047 has been shown to have a variety of biochemical and physiological effects, including its ability to inhibit the activity of specific kinases. In addition, BMT-047 has been shown to have anti-inflammatory effects and can inhibit the growth of certain cancer cells. These effects make BMT-047 a potentially valuable tool for studying a range of biological processes and diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BMT-047 in lab experiments is its specificity for certain kinases. This allows researchers to selectively inhibit the activity of these kinases without affecting other cellular processes. However, one limitation of using BMT-047 is its potential toxicity at high concentrations. Careful dose-response studies are necessary to ensure that BMT-047 is used safely and effectively in lab experiments.
Zukünftige Richtungen
There are many potential future directions for research involving BMT-047. One area of interest is the potential use of BMT-047 as a therapeutic agent for a range of diseases, including cancer and inflammatory disorders. In addition, further studies are needed to better understand the specific mechanisms of action of BMT-047 and its effects on various cellular processes. Finally, the development of new derivatives of BMT-047 with improved specificity and reduced toxicity could lead to new research and therapeutic applications.
Synthesemethoden
The synthesis of BMT-047 involves several steps, including the reaction of 4-methoxythiophene-2-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 1-cyano-2-methoxy-1-methylethylamine to form the corresponding amide. Finally, the bromination of the amide is carried out using N-bromosuccinimide to yield BMT-047.
Wissenschaftliche Forschungsanwendungen
BMT-047 has been investigated for its potential use in a range of scientific research applications, including as a tool for studying the function of certain proteins and enzymes. Specifically, BMT-047 has been shown to inhibit the activity of certain kinases, which are enzymes that play a critical role in many cellular processes. By inhibiting the activity of these kinases, BMT-047 can be used to study their function and potential therapeutic targets.
Eigenschaften
IUPAC Name |
5-bromo-N-(2-cyano-1-methoxypropan-2-yl)-4-methoxythiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3S/c1-11(5-13,6-16-2)14-10(15)8-4-7(17-3)9(12)18-8/h4H,6H2,1-3H3,(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIPMYIDGMRBHGC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)(C#N)NC(=O)C1=CC(=C(S1)Br)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-N-(1-cyano-2-methoxy-1-methylethyl)-4-methoxythiophene-2-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Methyl-6-[[1-(2-methylpropylsulfonyl)piperidin-4-yl]methoxy]pyridazine](/img/structure/B2949862.png)
![10-[(3,4,5-Trimethoxyphenyl)methylidene]anthracen-9-one](/img/structure/B2949863.png)
![Methyl 3-(4-bromophenyl)-3-[(2-fluorobenzoyl)amino]propanoate](/img/structure/B2949865.png)
![Methyl 1-[2-[ethyl(prop-2-enoyl)amino]acetyl]-2-methylpyrrolidine-2-carboxylate](/img/structure/B2949867.png)
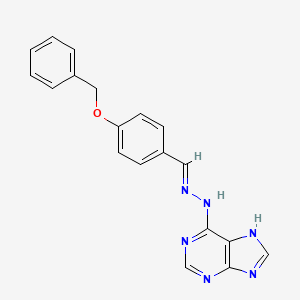
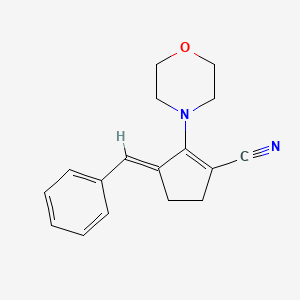
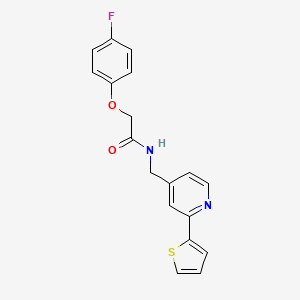
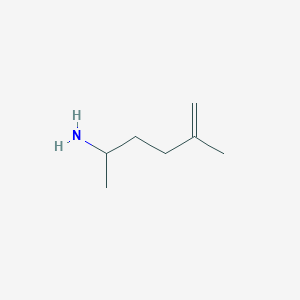

![(2S)-2-[2-(1H-indol-3-yl)ethylcarbamoylamino]-3-methylbutanoic acid](/img/structure/B2949877.png)

phenyl]methyl})amine](/img/structure/B2949881.png)

